2,4-Dinitrophenolate
Overview
Description
Dinitrophenols are a class of manufactured chemicals that do not occur naturally in the environment. There are six different dinitrophenols. The most commercially important dinitrophenol, 2,4-di-nitrophenol (DNP), is a yellow solid with no smell. It is used in making dyes, wood preservatives, explosives, insect control substances, and other chemicals, and as a photographic developer. It was used in diet pills in the 1930s but was banned for this use in 1938. It may be sold under several trade names, including Caswell No. 392, Sulfo Black B, and Nitro Kleenup. Use of trade names is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services.
2,4-dinitrophenol(1-) is a phenolate anion obtained from 2,4-dinitrophenol. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It has a role as a bacterial xenobiotic metabolite. It is a conjugate base of a 2,4-dinitrophenol.
Organic compounds that contain two nitro groups attached to a phenol.
Properties
CAS No. |
20350-26-9 |
---|---|
Molecular Formula |
C6H3N2O5- |
Molecular Weight |
183.1 g/mol |
IUPAC Name |
2,4-dinitrophenolate |
InChI |
InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/p-1 |
InChI Key |
UFBJCMHMOXMLKC-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
20350-26-9 | |
Synonyms |
Dinitrophenols |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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